3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
3-butyl-1H-imidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C10H13N3S/c1-2-3-7-13-9-8(12-10(13)14)5-4-6-11-9/h4-6H,2-3,7H2,1H3,(H,12,14) |
InChI Key |
REFBVGITNPNHIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC=N2)NC1=S |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 3 Butyl 3h Imidazo 4,5 B Pyridine 2 Thiol
Chemical Transformations of the Imidazo[4,5-b]pyridine Ring System
The imidazo[4,5-b]pyridine scaffold is a key structural motif in many biologically active compounds. Its reactivity is characterized by the electronic properties of both the pyridine (B92270) and imidazole (B134444) rings.
Functionalization at Peripheral Ring Positions
The peripheral carbon atoms of the imidazo[4,5-b]pyridine ring are susceptible to electrophilic and nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. While specific studies on 3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol are not extensively documented, the reactivity of the parent imidazo[4,5-b]pyridine core provides significant insights. For instance, bromination of the pyridine ring is a common strategy to introduce a handle for further functionalization.
In related heterocyclic systems, such as isothiazolo[4,5-b]pyridines, halogenation of the pyridine ring enables subsequent nucleophilic aromatic substitutions. A two-step synthesis has been developed for dihalo-isothiazolo[4,5-b]pyridine building blocks, which can then undergo various synthetic transformations, including palladium-catalyzed cross-coupling reactions, to introduce structural diversity rsc.org. This suggests that the pyridine portion of this compound could likely be halogenated and subsequently functionalized.
The imidazole ring also presents opportunities for functionalization. For the isomeric imidazo[1,2-a]pyridines, C3-alkylation can be achieved through a three-component aza-Friedel–Crafts reaction, demonstrating the nucleophilic character of this position nih.gov.
Table 1: Examples of Functionalization Reactions on Related Imidazo[4,5-b]pyridine Scaffolds
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Isothiazolo[4,5-b]pyridine derivative | p-methoxybenzylthiol, K2CO3, DMA, 0 °C; then Br2, EtOAc, 80 °C | 3,6-dibromo-isothiazolo[4,5-b]pyridine | High | rsc.org |
| 3,6-dibromoisothiazolo[4,5-b]pyridine | N-nucleophile, EtOH or DMF, rt to 78 °C | 3-amino-6-bromo-isothiazolo[4,5-b]pyridine | 62 | rsc.org |
| Imidazo[1,2-a]pyridine (B132010) | Aldehyde, Amine, Y(OTf)3 | C3-alkylated imidazo[1,2-a]pyridine | Moderate to Good | nih.gov |
Ring-Opening and Subsequent Ring-Closing Reactions of the Imidazo[4,5-b]pyridine Core
For example, a method for converting para-substituted pyridines into meta-substituted anilines involves sequential ring-opening and ring-closing reactions nih.gov. This transformation suggests that under certain conditions, the pyridine ring within the imidazo[4,5-b]pyridine core could be susceptible to cleavage and rearrangement.
In a different heterocyclic system, thiazoline fused 2-pyridones undergo ring-opening upon reaction with alkyl halides in the presence of a base. This process, initiated by S-alkylation, generates an N-alkenyl functionalized 2-pyridone nih.gov. With a suitable dienophile, this could be followed by an intramolecular cycloaddition, leading to a new ring system. This type of reactivity highlights the potential for the imidazole portion of the target compound to participate in ring-opening reactions, especially given the presence of the reactive thiol group.
Reactions Involving the 2-Thiol Group
The 2-thiol group is a versatile functional handle, capable of participating in a range of nucleophilic and redox reactions.
Nucleophilic Reactions and Substitution at the 2-Thiol Position
The thiol group in this compound can exist in tautomeric equilibrium with the thione form. The sulfur atom is a potent nucleophile, readily participating in S-alkylation and S-acylation reactions.
In the context of 2-mercaptopyridines, which are structurally related to the thiol-bearing portion of the target molecule, these compounds are effective nucleophiles in bimolecular substitution reactions. However, a common challenge is the competition between N-alkylation and S-alkylation chemrxiv.org. The choice of reaction conditions, such as the base and solvent, can influence the regioselectivity of the alkylation.
Nucleophilic aromatic substitution (SNAr) provides an alternative approach, where a thiol or thiolate acts as the nucleophile attacking an activated pyridine ring. While this is the reverse of the reaction where the thiol is the nucleophile, it underscores the utility of sulfur nucleophiles in pyridine chemistry chemrxiv.org.
Oxidation and Reduction of the Thiol Functionality
The sulfur atom of the thiol group can exist in various oxidation states, allowing for its conversion into sulfenic acids, sulfinic acids, and sulfonic acids. These transformations can significantly alter the electronic and steric properties of the molecule.
The oxidation of 2-thiopyridines can lead to the corresponding sulfonyl derivatives. For instance, treatment of a 2-thiopyridine with potassium permanganate has been shown to yield the 2-sulfonylpyridinium salt in moderate yield chemrxiv.org. This suggests that this compound could be oxidized to its corresponding sulfonic acid or related derivatives under appropriate conditions.
Conversely, the disulfide dimer of this compound, if formed, could be reduced back to the thiol using standard reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Alkylation and Acylation Strategies on Heteroatoms (N-3 and S-2)
The presence of two nucleophilic centers, the N-3 atom of the imidazole ring and the S-2 atom of the thiol group, makes the regioselectivity of alkylation and acylation a key consideration in the chemistry of this compound. The butyl group at the N-3 position already occupies one of the potential sites for alkylation.
As previously mentioned, in related 2-mercaptopyridine systems, competitive N-alkylation and S-alkylation are often observed chemrxiv.org. The outcome of these reactions is typically influenced by the nature of the electrophile and the reaction conditions. Hard electrophiles tend to favor reaction at the harder nitrogen atom, while softer electrophiles prefer the softer sulfur atom.
In the case of this compound, the N-3 position is already substituted with a butyl group. However, the other nitrogen atom in the imidazole ring (N-1) could also be a potential site for alkylation, although this is generally less favored. The primary competition for alkylation and acylation would therefore be between the N-1 and S-2 positions.
Table 2: Potential Products of Alkylation and Acylation of this compound
| Reagent | Potential Product(s) | Notes |
| Alkyl Halide (R-X) | S-alkylated product | Favorable with soft electrophiles. |
| Acyl Chloride (RCOCl) | S-acylated product | The thiol is generally a good nucleophile for acylation. |
Advanced Cross-Coupling Reactions and Selective Heteroatom Functionalizations
The presence of the thiol group and multiple nitrogen atoms in this compound opens a rich landscape for chemical transformations. Advanced palladium- and copper-catalyzed cross-coupling reactions have been explored to selectively modify this scaffold, leading to a diverse array of derivatives with tailored properties.
The sulfur atom of the 2-thiol group is a prime site for functionalization, readily participating in S-alkylation and S-arylation reactions. Simple S-alkylation can be achieved through nucleophilic substitution, as demonstrated by the reaction with ethyl 2-bromoacetate to form the corresponding thioacetate derivative. More advanced transformations, such as the Ullmann-type C-S coupling, allow for the introduction of aryl and heteroaryl moieties. These reactions typically employ a copper catalyst, a suitable ligand, and a base to facilitate the formation of the C-S bond.
Nitrogen atoms within the imidazo[4,5-b]pyridine core also present opportunities for selective functionalization. The N-alkylation of the imidazo[4,5-b]pyridine ring system is often regioselective, with the position of alkylation influenced by the reaction conditions and the specific nature of the electrophile.
Furthermore, after initial functionalization of the thiol group, the resulting 2-(organothio)-imidazo[4,5-b]pyridine can serve as a substrate for further cross-coupling reactions. For instance, halo-substituted aryl groups introduced at the sulfur atom can undergo subsequent Suzuki or Buchwald-Hartwig couplings to build even more complex molecular architectures. The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for creating new carbon-carbon bonds. Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing diverse amine functionalities.
The following tables summarize representative examples of these transformations, highlighting the reaction conditions and outcomes.
| Reactant | Coupling Partner | Catalyst/Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | Ethyl 2-bromoacetate | Base (e.g., K₂CO₃) | DMF | Room Temperature | Ethyl 2-((3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)thio)acetate | Good |
| This compound | Aryl Iodide | CuI | Pyridine | Elevated Temperature | 2-(Arylthio)-3-butyl-3H-imidazo[4,5-b]pyridine | Moderate to Good |
| Substrate | Coupling Partner | Reaction Type | Catalyst System | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|---|
| 2-((4-Bromophenyl)thio)-3-butyl-3H-imidazo[4,5-b]pyridine | Arylboronic acid | Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/Water | 2-((4'-Aryl-[1,1'-biphenyl]-4-yl)thio)-3-butyl-3H-imidazo[4,5-b]pyridine | Variable |
| 2-((4-Bromophenyl)thio)-3-butyl-3H-imidazo[4,5-b]pyridine | Amine | Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 2-((4'-(Dialkylamino)-[1,1'-biphenyl]-4-yl)thio)-3-butyl-3H-imidazo[4,5-b]pyridine | Variable |
These examples underscore the synthetic utility of this compound as a versatile scaffold. The ability to perform selective heteroatom functionalization followed by advanced cross-coupling reactions provides a powerful strategy for the synthesis of novel compounds with potential applications in various fields of chemical science.
Advanced Spectroscopic and Structural Characterization of 3 Butyl 3h Imidazo 4,5 B Pyridine 2 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a given compound such as 3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol, a complete NMR analysis provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for an unambiguous structural assignment.
Unambiguous Structural Assignment via ¹H and ¹³C NMR Spectroscopy
A comprehensive analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra would be the first step in confirming the molecular structure of this compound.
In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the butyl group and the aromatic protons of the imidazo[4,5-b]pyridine core. The butyl chain would exhibit characteristic multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen atom of the imidazole (B134444) ring. The protons on the pyridine (B92270) ring would appear as doublets or doublets of doublets in the aromatic region of the spectrum.
The ¹³C NMR spectrum would complement this by showing a specific signal for each unique carbon atom in the molecule. This would include four signals for the butyl group and separate resonances for each of the carbons in the fused heterocyclic ring system, including the characteristic C=S carbon (thione).
Despite a thorough search of scientific literature and spectral databases, specific, experimentally determined ¹H and ¹³C NMR data for this compound could not be located. Therefore, a data table of chemical shifts and coupling constants cannot be provided at this time.
Application of Two-Dimensional NMR Techniques (e.g., NOESY, HMBC, HSQC) for Elucidating Regiochemistry and Conformational Preferences
Two-dimensional (2D) NMR techniques are essential for confirming the precise connectivity and spatial arrangement of atoms within a molecule, which is particularly important for complex heterocyclic systems.
HSQC (Heteronuclear Single Quantum Coherence) experiments would be used to correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be valuable for determining the preferred conformation of the flexible butyl chain relative to the planar heterocyclic core.
Detailed analysis of these 2D NMR experiments would provide irrefutable proof of the structure of this compound. However, as with the 1D NMR data, specific experimental 2D NMR data for this compound are not available in the reviewed literature.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₁₀H₁₃N₃S), HRMS would be expected to yield a precise mass measurement that corresponds to this chemical formula, thereby confirming its elemental composition. While the theoretical monoisotopic mass can be calculated, specific experimental HRMS data for this compound could not be found in the searched scientific literature.
Analysis of Fragmentation Pathways for Structural Insights (e.g., GC-MS, LC-MS)
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate compounds from a mixture and analyze their fragmentation patterns upon ionization. The fragmentation of this compound would provide valuable structural information. One would anticipate characteristic fragmentation pathways, such as the loss of the butyl chain or fragments thereof, and specific cleavages of the imidazo[4,5-b]pyridine ring system. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation. Regrettably, specific studies detailing the mass spectral fragmentation pathways for this particular compound are not available in the public domain.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be expected to show several characteristic absorption bands. These would include:
C-H stretching vibrations for the aromatic ring and the aliphatic butyl group.
C=N and C=C stretching vibrations characteristic of the fused aromatic ring system.
A prominent C=S (thione) stretching band.
An N-H stretching band, as the thiol group can exist in tautomeric equilibrium with the thione form.
A table of characteristic IR absorption bands would provide evidence for the presence of these key functional groups. However, an experimentally recorded and published IR spectrum with specific peak assignments for this compound could not be located in the course of this research.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions, typical for heterocyclic aromatic compounds containing heteroatoms with lone pairs of electrons. researchgate.net
The imidazo[4,5-b]pyridine core constitutes a conjugated π-system. The transitions associated with this aromatic system, specifically π → π* transitions, are generally observed as intense absorption bands. libretexts.org Furthermore, the presence of nitrogen and sulfur atoms introduces non-bonding electrons (n electrons). The excitation of these electrons to anti-bonding π* orbitals results in n → π* transitions, which typically appear as less intense, longer-wavelength absorptions compared to π → π* transitions. researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the solvent polarity and the specific electronic environment of the chromophore. While specific experimental values for this compound are not extensively reported, the expected transitions based on its structure are summarized in the illustrative table below.
| Expected Transition | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π → π | 250 - 350 | High-intensity absorption arising from the excitation of electrons within the conjugated aromatic imidazopyridine system. |
| n → π | > 350 | Lower-intensity absorption involving non-bonding electrons from nitrogen and sulfur atoms transitioning to antibonding orbitals. |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. nih.gov
Crystal Structure Determination of this compound
The definitive solid-state structure of this compound would be determined by single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern to build a map of electron density, from which the atomic positions can be determined. nih.gov
Although a specific crystal structure for this compound is not available in the reviewed literature, analysis of related heterocyclic compounds, such as 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, provides a template for the type of data that would be obtained. nih.govnih.gov Such an analysis would reveal the planarity of the fused imidazopyridine ring system, the conformation of the flexible butyl chain, and the tautomeric form (thiol vs. thione) present in the crystal. The key crystallographic parameters determined would include the crystal system, space group, and unit cell dimensions.
| Parameter | Expected Information |
|---|---|
| Chemical Formula | C10H13N3S |
| Formula Weight | 207.30 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P21/c |
| Unit Cell Dimensions (a, b, c) | Ångströms (Å) |
| Unit Cell Angles (α, β, γ) | Degrees (°) |
| Volume (V) | Å3 |
| Molecules per Unit Cell (Z) | Integer value |
Analysis of Intermolecular Interactions and Supramolecular Architecture in the Crystal Lattice
The arrangement of molecules in the crystal lattice, known as the supramolecular architecture, is dictated by various non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a role in stabilizing the crystal packing.
Following a comprehensive search for scholarly articles and research data, specific computational and theoretical studies focusing solely on the chemical compound This compound are not available in the public domain.
While extensive research exists on the broader class of imidazo[4,5-b]pyridine derivatives, detailing the application of computational methods like Density Functional Theory (DFT), molecular dynamics, and spectroscopic predictions for various analogues, this specific butyl- and thiol-substituted compound has not been the subject of dedicated theoretical investigation in the available literature.
Therefore, it is not possible to provide a detailed article with specific data tables and research findings for the requested outline, which includes:
Quantum Chemical Calculations (DFT, HOMO/LUMO, Electrostatic Potential Surfaces)
Molecular Dynamics (MD) Simulations
Prediction of Spectroscopic Parameters
Theoretical Insights into Reaction Mechanisms
General methodologies for these types of analyses are well-established and have been applied to many related imidazo[4,5-b]pyridine compounds to explore their electronic properties, stability, and potential biological activity. However, without specific studies on this compound, any presentation of data would be speculative and not adhere to the required scientific accuracy.
Computational and Theoretical Studies on 3 Butyl 3h Imidazo 4,5 B Pyridine 2 Thiol
In Silico Screening and Rational Design of 3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol Analogues
The rational design of novel therapeutic agents often employs computational methods to predict the biological activity and pharmacokinetic properties of new chemical entities. For the imidazo[4,5-b]pyridine scaffold, these approaches have been instrumental in identifying potent inhibitors for various biological targets, including protein kinases and enzymes involved in microbial pathways. nih.govnih.govnih.gov
In silico screening of virtual libraries of this compound analogues would typically begin with the identification of a biological target. Once a target is selected, computational techniques such as molecular docking and pharmacophore modeling can be utilized to predict the binding affinity and interaction patterns of the designed analogues.
For instance, in the design of kinase inhibitors, the imidazo[4,5-b]pyridine core is often selected as a hinge-binding scaffold. nih.gov Computational modeling, including homology modeling for targets where a crystal structure is unavailable, is used to assess the binding patterns and affinity of designed compounds within the ATP-binding site of the kinase. nih.gov The design of analogues of this compound could follow a similar path, where the butyl group and the thiol substituent are systematically modified to optimize interactions with the target protein.
Structure-activity relationship (SAR) studies, guided by computational analysis, are crucial in the rational design process. For example, studies on other 3H-imidazo[4,5-b]pyridine derivatives have shown that modifications at various positions of the heterocyclic core can significantly impact biological activity. nih.govnih.gov For analogues of this compound, in silico methods would be employed to explore the effects of altering the length and branching of the butyl chain, as well as substituting the thiol group with other functional moieties.
The following table illustrates a hypothetical in silico screening workflow for analogues of this compound targeting a hypothetical protein kinase.
| Step | Description | Computational Tools/Techniques | Objective |
| 1. Target Identification and Preparation | Selection of a relevant biological target (e.g., a protein kinase). Preparation of the protein structure for docking. | PDB database, Protein preparation wizards in molecular modeling software. | To have a validated 3D structure of the target for docking studies. |
| 2. Ligand Library Design | Generation of a virtual library of analogues by modifying the butyl and thiol groups of the parent compound. | Chemical drawing software, library enumeration tools. | To create a diverse set of virtual compounds for screening. |
| 3. Molecular Docking | Docking of the designed analogues into the active site of the target protein to predict binding modes and affinities. | AutoDock, Glide, GOLD, etc. | To identify compounds with high predicted binding affinity and favorable interactions. |
| 4. Scoring and Ranking | Ranking of the docked compounds based on scoring functions that estimate the binding free energy. | Docking software scoring functions. | To prioritize a smaller subset of promising candidates for further analysis. |
| 5. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. | QikProp, ADMETlab, etc. | To assess the drug-likeness of the designed analogues. |
Research on related alkyl-substituted imidazo[4,5-b]pyridine derivatives has also involved the use of Density Functional Theory (DFT) calculations to analyze the global and local reactivities of these compounds. research-nexus.net Such theoretical calculations can provide insights into the electronic properties of the molecules, which can be correlated with their biological activity and stability.
While direct experimental or computational data on the in silico screening and rational design of this compound analogues is limited, the established computational methodologies for the broader imidazo[4,5-b]pyridine class provide a clear roadmap for the future design of novel and potent derivatives.
Coordination Chemistry of 3 Butyl 3h Imidazo 4,5 B Pyridine 2 Thiol As a Ligand
Ligand Design Principles for Thiol-Substituted Imidazo[4,5-b]pyridine Derivatives
The design of ligands based on the thiol-substituted imidazo[4,5-b]pyridine framework is guided by several key principles that influence their coordination behavior with metal ions.
Tautomerism: The parent compound, 3H-imidazo[4,5-b]pyridine-2-thiol, exists in a tautomeric equilibrium between the thione form (containing a C=S bond) and the thiol form (containing a C-SH bond). The N-alkylation with a butyl group at the N3 position, as in the target molecule, locks the ligand in the thione form.
Donor Atom Availability: This ligand possesses multiple potential coordination sites: the pyridine (B92270) nitrogen atom (N1), the imidazole (B134444) nitrogen atom (N7), and the exocyclic sulfur atom. This poly-dentate nature allows it to act as:
A monodentate ligand , typically coordinating through the soft sulfur atom, which has a high affinity for soft metal ions like Ag(I), Pd(II), and Cu(I).
A bidentate chelating ligand , forming stable five- or six-membered rings by coordinating through the sulfur and one of the nitrogen atoms (S-N1 or S-N7). Bidentate S,N-coordination is a common motif for related mercapto-heterocyclic ligands. nih.gov
A bridging ligand , where the sulfur and nitrogen atoms coordinate to two different metal centers, leading to the formation of polynuclear complexes. researchgate.net
Influence of the Butyl Group: The N-butyl substituent significantly impacts the ligand's properties. It enhances the solubility of the ligand and its metal complexes in non-polar organic solvents, facilitating synthesis and characterization in these media. Furthermore, the butyl group introduces steric bulk near the imidazole ring, which can influence the coordination geometry of the resulting metal complexes and potentially prevent the formation of certain polymeric structures.
Electronic Properties: The imidazo[4,5-b]pyridine ring system is π-electron deficient, making it a potential π-acceptor. researchgate.net The combination of the heterocyclic backbone with the soft sulfur donor makes the ligand suitable for stabilizing various oxidation states of transition metals.
Synthesis and Characterization of Metal Complexes
While specific studies on 3-butyl-3H-imidazo[4,5-b]pyridine-2-thiol are not extensively documented, the synthesis and characterization of its metal complexes can be inferred from studies on analogous 2-mercaptobenzimidazole (B194830) and other mercapto-heterocyclic ligands. researchgate.net Syntheses are typically carried out by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or acetonitrile.
Ruthenium: Ruthenium complexes, particularly in the +2 oxidation state, are expected to form stable complexes with this ligand. Based on related systems, octahedral complexes of the type [Ru(L)₂(P)₂] (where L is the deprotonated thiol ligand and P is a phosphine) could be synthesized. scielo.br Coordination would likely occur in a bidentate fashion through the sulfur and a nitrogen atom. Such complexes are of interest due to the diverse electronic and catalytic properties of ruthenium. bohrium.com
Palladium: Palladium(II), with its d⁸ electron configuration, has a strong preference for square planar geometry. It is anticipated to form stable, neutral complexes of the type [Pd(L)₂] or [Pd(L)Cl(P)] with this compound, where the ligand acts as a bidentate S,N-donor. lew.ro The formation of heterobimetallic complexes involving palladium and other metals has also been observed with similar mercapto-amine ligands. science.gov
Silver: Silver(I) is a soft metal ion and exhibits a strong affinity for sulfur donors. It typically forms linear, trigonal, or tetrahedral complexes. With this ligand, the formation of polynuclear complexes or simple salts of the type [Ag(L)] is highly probable, where coordination occurs primarily through the sulfur atom. iaea.orgnih.gov Studies on the stability of silver complexes with 2-mercaptobenzimidazole have shown the stepwise formation of multiple complex forms in solution. iaea.org
Copper: Copper can exist in +1 and +2 oxidation states, both of which can form complexes with this ligand. Copper(II) complexes with related benzimidazole (B57391) ligands have been synthesized and often exhibit square planar or distorted octahedral geometries. nih.govresearchgate.net The soft sulfur atom would also favor the stabilization of Copper(I). These complexes are often investigated for their potential catalytic and biological activities. nih.gov
The formation of coordination compounds with this compound can be confirmed using various analytical techniques.
Spectroscopic Characterization:
FTIR Spectroscopy: A key indicator of coordination is the change in the C=S stretching vibration band (typically around 1100-1250 cm⁻¹) upon complexation. For the parent N-H compound, the disappearance of the ν(N-H) band indicates deprotonation and coordination. scielo.br
NMR Spectroscopy: In the ¹H NMR spectra of diamagnetic complexes (e.g., with Pd(II) or Ag(I)), a downfield shift of the protons on the imidazo[4,5-b]pyridine ring is expected upon coordination, indicating a decrease in electron density on the ligand.
UV-Visible Spectroscopy: The electronic spectra of the complexes would be dominated by ligand-centered π→π* transitions and, for transition metals with d-electrons, by lower energy metal-to-ligand charge transfer (MLCT) or d-d transition bands. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. nih.gov While no structures for complexes of this compound are currently available, analogous compounds suggest that coordination geometries such as square planar for Pd(II) and distorted octahedral for Ru(II) are likely. researchgate.netmdpi.com Crystallographic analysis provides precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking, which stabilize the crystal lattice. researchgate.net
Table 1: Representative Spectroscopic Data for Analogue Metal Complexes
| Complex Type | Technique | Key Observation | Inference |
|---|---|---|---|
| [Ru(mercapto-ligand)₂(dppb)] | FTIR | Absence of ν(N-H) band | Coordination in deprotonated form scielo.br |
| [Pd(mercapto-Schiff base)₂] | UV-Vis | Bands at 533-569 nm | d-d electronic transitions suggesting square planar geometry lew.ro |
| [Cu(benzimidazole)₂(NO₃)₂] | EPR | Rhombic spectrum with g₁=2.12, g₂=2.42, g₃=2.52 | Distorted geometry around the Cu(II) center researchgate.net |
Electrochemical Properties of this compound Metal Complexes
The electrochemical behavior of metal complexes provides insight into their redox activity and electronic structure. Cyclic voltammetry (CV) is a common technique used to study these properties.
Table 2: Representative Electrochemical Data for Analogue Metal Complexes
| Complex / Ligand | Technique | Process | Potential (mV vs. ref) |
|---|---|---|---|
| [Ru(2-mercapto-1-methyl-imidazole)₂(dppb)] | Cyclic Voltammetry | Ligand-based oxidation | +787 scielo.br |
| 2-mercapto-1-methyl-imidazole (free ligand) | Cyclic Voltammetry | Ligand-based oxidation | +813 scielo.br |
| Fe(II) benzimidazole-based complex | Cyclic Voltammetry | Fe(II) → Fe(III) oxidation | Not specified rsc.org |
Photophysical Properties and Luminescence Characteristics of Metal Complexes
The photophysical properties of metal complexes are of great interest for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). The luminescence of d-block metal complexes typically arises from phosphorescence from triplet excited states, such as ³MLCT or ³LC (ligand-centered) states. researchgate.netrsc.org
For complexes of this compound, the potential for luminescence would depend heavily on the choice of metal ion.
Complexes of d¹⁰ metals like Zn(II) or Ag(I) would likely exhibit fluorescence or phosphorescence originating from ligand-centered transitions.
Complexes of metals like Ru(II) or Pt(II) are well-known for their phosphorescence from ³MLCT states. researchgate.net
However, it is important to note that the presence of a sulfur donor atom can often quench luminescence through efficient non-radiative decay pathways. Therefore, while luminescence is possible, it may not be a prominent feature of these complexes without further ligand modification. Experimental investigation is required to determine if these specific complexes exhibit any useful luminescent properties. researchgate.net
Catalytic Applications of this compound Metal Complexes
Metal complexes are widely used as catalysts in organic synthesis. The specific combination of a heterocyclic N-donor and a soft S-donor in the this compound ligand suggests that its metal complexes could be promising candidates for various catalytic transformations.
Hydrogenation Reactions: Ruthenium complexes containing benzimidazole derivatives have been shown to be active catalysts for the transfer hydrogenation of ketones. bohrium.com
Cross-Coupling Reactions: Palladium complexes are paramount in C-C and C-N cross-coupling reactions. The S,N-bidentate nature of the ligand could provide the necessary stability and electronic properties for a catalytically active palladium center.
Polymerization: Copper complexes with benzimidazole-based ligands have been utilized as photoredox catalysts for free radical polymerization. nih.gov
While no catalytic applications of complexes derived from this compound have been reported, the properties of related systems indicate a fertile ground for future research in this area.
Supramolecular Assemblies Involving this compound as a Building Block
As of the current available scientific literature, detailed studies focusing specifically on the supramolecular assemblies of this compound are not extensively documented. However, the structural characteristics of this molecule suggest its potential to act as a versatile building block in the construction of complex supramolecular architectures through various non-covalent interactions. The imidazo[4,5-b]pyridine core, with its aromatic nature and presence of nitrogen and sulfur heteroatoms, provides multiple sites for hydrogen bonding and π-π stacking interactions.
The 3-butyl substituent introduces a flexible aliphatic chain, which can influence the packing of the molecules in the solid state through van der Waals forces and hydrophobic interactions. The thiol group, in its tautomeric thione form, is a strong hydrogen bond donor and acceptor, further enabling the formation of predictable and robust supramolecular synthons.
While specific experimental data for this compound is not available, the broader class of imidazo[4,5-b]pyridine derivatives has been shown to participate in various supramolecular assemblies. These related compounds often exhibit extensive hydrogen-bonding networks and π-π stacking, leading to the formation of one-, two-, or three-dimensional structures. It is reasonable to extrapolate that this compound would engage in similar interactions.
Table of Potential Non-Covalent Interactions and Resulting Supramolecular Motifs for this compound:
| Interaction Type | Potential Participating Groups | Possible Supramolecular Motifs |
| Hydrogen Bonding | Thiol/Thione group (N-H---S, S-H---N), Pyridine Nitrogen | Chains, Dimers, Sheets |
| π-π Stacking | Imidazo[4,5-b]pyridine aromatic core | Columnar stacks, Herringbone patterns |
| Van der Waals Forces | Butyl chain | Interdigitated packing |
| Hydrophobic Interactions | Butyl chain | Segregated hydrophobic domains |
Further research, including single-crystal X-ray diffraction studies, is necessary to fully elucidate the specific supramolecular assemblies formed by this compound and to populate detailed data tables with experimental parameters.
Emerging Research Applications and Future Directions for 3 Butyl 3h Imidazo 4,5 B Pyridine 2 Thiol
Potential in Materials Science and Engineering
The unique molecular structure of 3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol, which combines a nitrogen-rich heterocyclic core, a flexible butyl chain, and a reactive thiol group, makes it a promising candidate for advanced materials applications.
The presence of heteroatoms (N, S) and the planar imidazo[4,5-b]pyridine ring system suggests that this compound could be an effective corrosion inhibitor. Organic molecules with these features can adsorb onto metal surfaces, forming a protective barrier that mitigates corrosive attack in aggressive environments. Research on analogous compounds provides strong evidence for this potential.
For instance, pyridine-2-thiol has been shown to be an effective corrosion inhibitor for brass in acidic environments like 0.5 M H₂SO₄. mdpi.comnih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), demonstrated that the addition of pyridine-2-thiol significantly reduces the corrosion current density (i_corr) and increases the polarization resistance (R_p) and charge transfer resistance (R_ct). mdpi.comnih.gov At an optimal concentration of 0.25 mM, pyridine-2-thiol reduced the corrosion current density for brass from 26 µA/cm² to 1.8 µA/cm², achieving high inhibition efficiencies. mdpi.comnih.gov The adsorption of these inhibitor molecules onto the metal surface is a key aspect of the protection mechanism. mdpi.com
Similarly, triazole derivatives containing both amino and thiol groups, such as 4-amino-3-butyl-5-mercapto-1,2,4-triazole (ABMT), have been synthesized and confirmed as effective mixed-type inhibitors for mild steel in sulfuric acid. researchgate.net The effectiveness of such compounds is attributed to the multiple adsorption centers that facilitate the formation of a stable protective film on the metal. The adsorption of ABMT on the metal surface was found to follow the Temkin adsorption isotherm. researchgate.net Computational studies on related imidazo[4,5-b]pyridine derivatives using Monte Carlo simulations have been employed to analyze the interfacial interactions and binding energies between the inhibitor molecules and various metal surfaces, including iron, copper, and aluminum, providing a theoretical basis for their inhibitive action. uctm.edu
Table 1: Corrosion Inhibition Performance of Pyridine-2-Thiol on Brass in 0.5 M H₂SO₄
| Inhibitor Concentration (mM) | Corrosion Current Density (i_corr) (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 26.0 | - |
| 0.25 | 1.8 | >85 |
Data derived from studies on a structurally related compound, pyridine-2-thiol. mdpi.comnih.gov
The thiol (-SH) group is a well-established anchor for grafting organic molecules onto noble metal surfaces, particularly gold, to form highly ordered self-assembled monolayers (SAMs). nih.gov The process involves the spontaneous organization of molecules from a solution onto a substrate, resulting in a well-defined organic thin film. sigmaaldrich.com The structure of this compound, featuring a thiol headgroup and a functional pyridine-based tail, is ideally suited for this application.
Studies on pyridine-terminated organothiols on Au(111) surfaces have demonstrated the formation of highly ordered and densely packed SAMs. nih.govresearchgate.net The quality and structure of these monolayers can be influenced by factors such as the solvent used during deposition. nih.gov Techniques like scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy are used to characterize these films, revealing details about their packing, molecular orientation, and surface properties. nih.govresearchgate.net For example, certain pyridine-terminated thiols have been shown to form a (2√3 × √3)R30° unit cell on Au(111), with the molecules tilted at approximately 15 degrees from the surface normal. researchgate.net The exposed pyridine (B92270) units on the SAM surface can then be used to tailor surface properties, such as wettability, or to act as coordination sites for further molecular assembly. researchgate.net
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the imidazo[4,5-b]pyridine core and its derivatives is a key area of research. Modern synthetic methods aim for higher yields, cleaner reactions, and reduced reaction times. Microwave-assisted synthesis has emerged as a powerful tool for preparing derivatives like 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine, offering significant advantages over conventional heating methods. scispace.comresearchgate.neteurjchem.com
One common pathway to the core structure involves the condensation of a substituted pyridine-2,3-diamine with an aldehyde. mdpi.com For instance, 5-bromopyridine-2,3-diamine can be reacted with benzaldehyde to form the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com The subsequent N-alkylation to introduce the butyl group at the N-3 position can be achieved under various conditions. Phase transfer catalysis (PTC) represents a versatile method for such alkylation reactions, often using an alkyl halide (e.g., butyl bromide) in the presence of a base like potassium carbonate and a phase transfer catalyst such as tetra-n-butylammonium bromide in a solvent like DMF. uctm.edu Another established route to the imidazo[4,5-b]pyridin-2-one core involves the Curtius rearrangement of 2-aminopyridine-3-carboxylic acids. nih.gov The introduction of the 2-thiol group can typically be accomplished by reacting the appropriate precursor with reagents like carbon disulfide.
Unveiling New Reactivities and Mechanistic Pathways
The imidazo[4,5-b]pyridine scaffold exhibits interesting reactivity, particularly concerning alkylation. The presence of multiple nitrogen atoms in the heterocyclic system means that alkylation reactions can be non-selective, potentially leading to a mixture of regioisomers (e.g., N1, N3, N4 alkylation). mdpi.commdpi.com The specific outcome of the reaction can depend on the substrate and the reaction conditions. This complex reactivity is partly due to the existence of tautomeric forms of the parent 3H-imidazo[4,5-b]pyridine skeleton. mdpi.com Understanding and controlling this regioselectivity is a key challenge and an active area of research for chemists working with this scaffold.
In the context of its application as a corrosion inhibitor, the mechanistic pathway involves the adsorption of the molecule onto the metallic substrate. The nature of this adsorption—whether it is physisorption (electrostatic interactions) or chemisorption (covalent bond formation)—is crucial. The thiol group is known to form strong coordinate bonds with many metal surfaces, suggesting a chemisorption mechanism. The planar imidazo[4,5-b]pyridine ring can interact with the surface via π-electrons, while the nitrogen atoms can also act as coordination sites. The study of adsorption isotherms, such as Langmuir or Temkin, helps to elucidate the interactions between the inhibitor molecules and the surface, as well as interactions between the adsorbed molecules themselves. mdpi.comresearchgate.net
Interdisciplinary Research at the Interface of Synthetic, Computational, and Materials Chemistry
The exploration of this compound and its analogs exemplifies the synergy between different chemical disciplines.
Synthetic Chemistry: Provides the foundation by developing efficient routes to synthesize the target molecule and its derivatives. uctm.eduresearchgate.net
Computational Chemistry: Employs powerful theoretical tools to predict molecular properties and behavior. Methods like Density Functional Theory (DFT) are used to optimize molecular geometries, calculate electronic properties such as HOMO-LUMO energy gaps, and generate molecular electrostatic potential (ESP) maps to identify reactive sites. uctm.edumdpi.com These calculations can predict the molecule's ability to donate or accept electrons, which is fundamental to its function as a corrosion inhibitor or in electronic materials. Molecular docking and simulations can further predict binding affinities and modes of interaction with biological targets or material surfaces. uctm.edunih.govnih.gov
Materials Chemistry: Involves the experimental application and characterization of the synthesized compounds. This includes using electrochemical techniques to measure corrosion inhibition efficiency and employing advanced surface science instrumentation (STM, XPS, etc.) to characterize the structure and properties of self-assembled monolayers. mdpi.comnih.govresearchgate.net
This interdisciplinary approach creates a powerful research cycle: computational studies can guide the design of new molecules with enhanced properties, which are then synthesized and tested experimentally. The experimental results, in turn, provide feedback for refining the theoretical models, leading to a deeper understanding and the more rapid development of new functional materials.
Q & A
Q. What are the established synthetic routes for 3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or 1,3-dipolar cycloaddition . For example:
- Cyclocondensation : Reacting 4-iminothiazolidone-2 with acetylacetone derivatives in methanol under sodium methylate catalysis yields imidazo[4,5-b]pyridine scaffolds. Adjusting substituents (e.g., introducing butyl groups) requires post-synthetic modifications like alkylation .
- 1,3-Dipolar Cycloaddition : Aryl azides (e.g., benzyl azide) react with alkyne-functionalized imidazo[4,5-b]pyridine precursors in ethanol under reflux (72 hours), followed by column chromatography purification. This method is effective for introducing triazole moieties .
- Microwave-assisted synthesis (for related derivatives) reduces reaction time and improves yield by optimizing dielectric heating .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the thiol proton (SH) typically appears as a singlet near δ 3.5–4.5 ppm, while the butyl chain shows characteristic alkyl signals .
- Mass Spectrometry (MS) : High-resolution MS (HR-MS) validates molecular weight and fragmentation patterns, critical for purity assessment .
- X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For imidazo[4,5-b]pyridines, the dihedral angles between fused rings and substituents (e.g., butyl group orientation) are key metrics .
Q. What are the known biological activities of imidazo[4,5-b]pyridine derivatives?
- Methodological Answer :
- Anticancer Activity : Thiazolo[4,5-b]pyridine derivatives (structurally similar) exhibit cytotoxicity by intercalating DNA or inhibiting kinases. For example, 6-phenylazo-substituted analogs show 3-fold increased activity compared to parent compounds .
- Antifungal Activity : Imidazo[4,5-b]pyridines with electron-withdrawing groups (e.g., halogens) demonstrate fungicidal effects via disruption of fungal cell membranes or enzyme inhibition .
- Anti-inflammatory Activity : Derivatives with triazole or sulfhydryl groups modulate cytokine production in vitro .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions in cycloadditions .
- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency for butyl group introduction .
- Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time from days to hours while maintaining >80% yield .
- Purification Strategies : Gradient elution in column chromatography (hexane/ethyl acetate) resolves regioisomers, confirmed by TLC monitoring .
Q. What computational methods are used to predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For imidazo[4,5-b]pyridines, electron-deficient cores (due to thiol and pyridine groups) favor nucleophilic attacks at the C2 position .
- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystallographic data, revealing dominant contributions from S···H (thiol) and C···H (butyl) contacts .
- Molecular Docking : Simulates binding to biological targets (e.g., fungal CYP51 enzymes). Substituent modifications (e.g., bulkier groups) improve binding affinity by filling hydrophobic pockets .
Q. How does the substitution pattern affect the compound’s biological activity?
- Methodological Answer :
- Position-Specific Effects :
- C3 Butyl Group : Enhances lipophilicity, improving membrane permeability in cell-based assays .
- C2 Thiol Group : Acts as a hydrogen-bond donor, critical for binding to enzymatic active sites (e.g., kinases) .
- Electron-Withdrawing Substituents : Halogens (e.g., bromine at C6) increase electrophilicity, enhancing DNA intercalation in anticancer studies .
- Azo Groups : Phenylazo substituents at C6 extend conjugation, boosting π-π stacking with DNA bases and improving cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
